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molecular formula C12H17NO2 B1338245 1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol CAS No. 90287-66-4

1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol

Cat. No. B1338245
M. Wt: 207.27 g/mol
InChI Key: BHXFSLIKOQTDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514408

Procedure details

To a solution of 0.2 mol of 3-hydroxybenzaldehyde in 100 ml of methanol, is added a solution of 0.4 mol of 4-hydroxypiperidine in 80 ml of methanol at about 20° C. To the mixture thus obtained 0.2 mol of sodium borohydride is added portionwise and under stirring, at the temperature of 20°-25° C. within about 90 minutes, then the reaction mixture is stirred 4 hours at room temperature and the solvent is evaporated under reduced pressure to dryness. The residue is taken up with ice and acidified with hydrochloric acid. The acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide is added thereto up to clearly basic reaction. The product which precipitates is filtered and crystallized from 400 ml of water. The product thus obtained melts at 156°-158° C. Yield: 66.8%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[OH:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[BH4-].[Na+]>CO>[OH:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:9]=[CH:8][CH:7]=2)[CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
0.4 mol
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring, at the temperature of 20°-25° C. within about 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure to dryness
WASH
Type
WASH
Details
The acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
up to clearly basic reaction
CUSTOM
Type
CUSTOM
Details
The product which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
crystallized from 400 ml of water

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
OC1CCN(CC1)CC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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